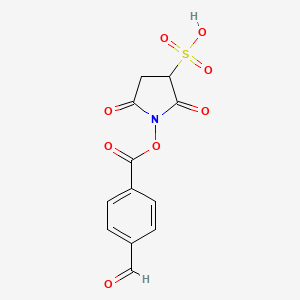
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a formylbenzoyl group, a dioxopyrrolidine ring, and a sulfonic acid group
Preparation Methods
The synthesis of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-Formylbenzoic Acid: This can be achieved through the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen.
Coupling with Dioxopyrrolidine: The 4-formylbenzoic acid is then coupled with a dioxopyrrolidine derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential bacterial enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-((4-Formylbenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can be compared with other similar compounds, such as:
4-Formylbenzoic Acid: A simpler compound that lacks the dioxopyrrolidine and sulfonic acid groups but shares the formylbenzoyl structure.
Dioxopyrrolidine Derivatives: Compounds that contain the dioxopyrrolidine ring but differ in their substituents and functional groups.
Sulfonic Acid Derivatives: Compounds that contain the sulfonic acid group but differ in their core structures and additional functional groups.
Properties
Molecular Formula |
C12H9NO8S |
|---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
1-(4-formylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C12H9NO8S/c14-6-7-1-3-8(4-2-7)12(17)21-13-10(15)5-9(11(13)16)22(18,19)20/h1-4,6,9H,5H2,(H,18,19,20) |
InChI Key |
AQOGSMUSVDYZII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















